molecular formula C7H2BrCl2FO B1446341 2-Bromo-6-chloro-4-fluorobenzoyl chloride CAS No. 1805582-44-8

2-Bromo-6-chloro-4-fluorobenzoyl chloride

Cat. No. B1446341
M. Wt: 271.89 g/mol
InChI Key: PEAXFWGWPDXRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-chloro-4-fluorobenzoyl chloride (2-BCFBC) is a chemical compound that is widely used for various scientific research applications. It is an important reagent for organic synthesis and is used in a variety of laboratory experiments. It is a colorless, volatile liquid with a sweet odor and is usually used in combination with other reagents. 2-BCFBC has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

2-Bromo-6-chloro-4-fluorobenzoyl chloride is used in a variety of scientific research applications. It is often used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, polymers and copolymersization reactions. Additionally, it can be used in the synthesis of peptides, peptidomimetics, and polysaccharides.

Mechanism Of Action

2-Bromo-6-chloro-4-fluorobenzoyl chloride is a highly reactive compound and is capable of forming a variety of covalent bonds with other molecules. It is capable of forming a variety of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The reactivity of 2-Bromo-6-chloro-4-fluorobenzoyl chloride is due to the presence of a bromine atom, which is highly electron-deficient and can easily form a covalent bond with other molecules.

Biochemical And Physiological Effects

2-Bromo-6-chloro-4-fluorobenzoyl chloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P-450, and to modulate the activity of other enzymes. Additionally, it has been shown to interfere with the activity of certain hormones, such as cortisol. It has also been shown to modulate the activity of certain neurotransmitters, such as serotonin.

Advantages And Limitations For Lab Experiments

2-Bromo-6-chloro-4-fluorobenzoyl chloride is a highly reactive compound and is useful for a variety of laboratory experiments. It is relatively easy to handle and store and can be used in a variety of solvents. Additionally, it is relatively stable and has a low volatility. However, it can be toxic if handled improperly and should be handled with care.

Future Directions

2-Bromo-6-chloro-4-fluorobenzoyl chloride has many potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In the future, it could be used to synthesize novel compounds for drug development or to modulate the activity of certain enzymes or hormones. Additionally, it could be used to synthesize polymers and copolymersization reactions or to synthesize peptides, peptidomimetics, and polysaccharides. It could also be used to study the effects of various compounds on the biochemical and physiological processes of living organisms.

properties

IUPAC Name

2-bromo-6-chloro-4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAXFWGWPDXRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-4-fluorobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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